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molecular formula C11H13ClSi B1587595 (4-Chlorophenylethynyl)trimethylsilane CAS No. 78704-49-1

(4-Chlorophenylethynyl)trimethylsilane

Cat. No. B1587595
M. Wt: 208.76 g/mol
InChI Key: HVIHXUCWKNRJTC-UHFFFAOYSA-N
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Patent
US04902332

Procedure details

To a solution of 2(4-chlorophenyl)-1-trimethylsilylethyne Prepared in Stage 1 (30.90g:0.02 mole) in methanol was added potassium carbonate (0.276g:002 mole). The mixture was stirred at room temperature until starting material disappeared as monitored by gas liquid chromatography. After this time, solvent was removed in vacuo and the residue taken up in dichloromethane. The solution was dried and declourised over charcoal. Filtration, followed by removal of solvent gave a brown solid which was passed through silica in hexane. This gave pale yellow crystals (1.511g:55.3%)
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>CO.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[CH:9])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
0.276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solution was dried
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a brown solid which

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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